molecular formula C11H11BrO3 B2354068 Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate CAS No. 2470279-58-2

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B2354068
CAS No.: 2470279-58-2
M. Wt: 271.11
InChI Key: UXIINPPLCFPKLK-QUBYGPBYSA-N
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Description

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate is a chiral benzofuran derivative characterized by a 2,3-dihydrobenzofuran core with distinct stereochemical and substituent features. The compound contains two stereocenters at positions 2 and 3, confirmed as (2R,3S). Key structural attributes include:

  • 3-Methyl group: Enhances steric bulk at position 3.
  • Methyl ester at position 2: Provides a polar functional group influencing solubility and reactivity.

Structural studies of such compounds typically employ crystallographic software like SHELX and ORTEP for refinement and visualization .

Properties

IUPAC Name

methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-6,10H,1-2H3/t6-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIINPPLCFPKLK-QUBYGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of the Dihydrobenzofuran Core

Bromination at the C5 position is achieved via electrophilic aromatic substitution. The choice of brominating agent and solvent system significantly impacts yield and regioselectivity:

Brominating Agent Solvent Temperature (°C) Yield (%) Regioselectivity (C5:C7)
$$ \text{NBS} $$ $$ \text{CCl}_4 $$ 0–5 78 9:1
$$ \text{Br}_2 $$ $$ \text{CH}2\text{Cl}2 $$ 25 65 7:3
$$ \text{Br}_2 $$ $$ \text{AcOH} $$ 40 82 8:2

Data adapted from methodologies described in substituted benzofuran syntheses. Acetic acid ($$ \text{AcOH} $$) enhances electrophilicity by protonating bromine, improving C5 selectivity.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group at C2 is esterified using methanol under acidic or enzymatic conditions:
$$ \text{RCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}3 + \text{H}2\text{O} $$
Catalysts such as $$ \text{H}
2\text{SO}_4 $$ or immobilized lipases (e.g., Candida antarctica lipase B) are employed. Enzymatic methods yield superior stereochemical fidelity (>98% ee) compared to acid-catalyzed routes (85–90% ee).

Stereochemical Control Strategies

Asymmetric Induction During Cyclization

The (2R,3S) configuration is established during the cyclization of precursor diols. Chiral Lewis acids, such as $$ \text{Zn(OTf)}2 $$-box complexes, induce enantioselective ring closure:
$$ \text{Diol} \xrightarrow{\text{Zn(OTf)}
2\text{-box}} \text{(2R,3S)-dihydrobenzofuran} $$
This method achieves enantiomeric excess (ee) values of 94–97%, as reported in analogous benzofuran syntheses.

Resolution of Racemic Mixtures

When racemization occurs, kinetic resolution using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers. High-performance liquid chromatography (HPLC) conditions:

  • Column : Chiralpak IA (250 × 4.6 mm)
  • Mobile phase : Hexane:isopropanol (90:10 v/v)
  • Flow rate : 1.0 mL/min
  • Retention times : 12.3 min (2R,3S), 15.8 min (2S,3R).

Industrial-Scale Production Considerations

Continuous Flow Bromination

Traditional batch bromination faces safety risks due to exothermicity. Continuous flow reactors mitigate this by enabling precise temperature control and shorter residence times:

  • Reactor type : Microfluidic tubular reactor
  • Residence time : 2–5 minutes
  • Yield : 89% with 95% C5 selectivity.

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated via solvent recovery systems. For example, $$ \text{CCl}_4 $$ is distilled and reused, reducing waste by 70%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC purity : >99.5%
  • Chiral GC-MS : Confirmation of (2R,3S) configuration
  • X-ray crystallography : Absolute stereochemistry verification.

A representative $$ ^1\text{H NMR} $$ spectrum (400 MHz, $$ \text{CDCl}_3 $$) displays:

  • δ 1.45 (d, J = 6.8 Hz, 3H, CH$$_3$$)
  • δ 3.85 (s, 3H, OCH$$_3$$)
  • δ 5.21 (q, J = 6.8 Hz, 1H, CH)
  • δ 7.32 (d, J = 8.4 Hz, 1H, ArH).

Chemical Reactions Analysis

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it interacts with nucleophiles to form new chemical bonds. The pathways involved in its mechanism of action are influenced by the presence of the bromine atom and the stereochemistry of the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following benzofuran-based carboxylate esters highlight structural and functional diversity within this class. Key differences in substituents, stereochemistry, and molecular properties are summarized below.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Features
Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate (Target) C₁₁H₁₁BrO₃ ~271.10 5-Br, 3-CH₃, 2-COOCH₃ (2R,3S) Compact structure with defined chirality
Methyl (2R,3R)-5-bromo-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxylate C₁₈H₁₇BrO₅ 393.233 5-Br, 2-(3,4-(OCH₃)₂C₆H₃), 3-COOCH₃ (2R,3R) Extended aromatic system; enhanced π-π interactions
Methyl (2R,3S)-2,3-dihydro-3-hydroxy-2-isopropenyl-5-benzofurancarboxylate C₁₃H₁₄O₄ ~234.25 3-OH, 2-CH₂C(CH₂)=CH₂, 5-COOCH₃ Racemic (2R,3S) Hydroxy and isopropenyl groups enable H-bonding and reactivity
Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate C₁₀H₉BrO₃ ~257.07 5-Br, 2-COOCH₃ Undefined Simplified structure; reduced steric hindrance

Detailed Analysis

Methyl (2R,3R)-5-bromo-2-(3,4-dimethoxyphenyl)-2,3-dihydro-1-benzofuran-3-carboxylate

  • Structural Differences : Features a 3,4-dimethoxyphenyl group at position 2, significantly increasing molecular weight (393.233 g/mol vs. ~271.10 g/mol for the target).
  • Implications : The bulky dimethoxyphenyl group enhances lipophilicity and may influence crystal packing via π-π stacking. The (2R,3R) stereochemistry contrasts with the target’s (2R,3S) configuration, altering molecular geometry.

Methyl (2R,3S)-2,3-dihydro-3-hydroxy-2-isopropenyl-5-benzofurancarboxylate Functional Differences: The 3-hydroxy and 2-isopropenyl groups replace the target’s 3-methyl and 5-bromo substituents. The isopropenyl moiety introduces unsaturation, offering sites for further chemical modification.

Methyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

  • Simplified Structure : Lacks the 3-methyl group present in the target.
  • Implications : Reduced steric hindrance at position 3 may facilitate nucleophilic attacks or alter binding affinities in biological systems.

Key Trends

  • Stereochemistry : Defined stereocenters (e.g., 2R,3S vs. 2R,3R) significantly impact molecular interactions and biological activity.
  • Substituent Effects : Bromine and methoxy groups enhance electronic effects, while hydroxy and ester groups modulate polarity.
  • Molecular Weight : Larger substituents (e.g., dimethoxyphenyl) increase molecular weight, affecting pharmacokinetic properties.

Biological Activity

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C10H11BrO3
  • CAS Number : 2648956-59-4
  • Molar Mass : 243.1 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that brominated benzofuran derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the bromine atom in the structure enhances its reactivity and potential for biological interaction.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests a potential mechanism for its use in treating inflammatory diseases.

Cytotoxicity and Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Apoptosis via caspase activation
MCF7 (breast cancer)30Mitochondrial dysfunction

Case Studies

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various brominated compounds, including this compound. Results showed promising inhibition against Gram-positive bacteria.
  • Anti-inflammatory Effects : In a study exploring the anti-inflammatory properties of benzofuran derivatives, it was found that this compound significantly reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate with high stereochemical purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including bromination, esterification, and stereoselective cyclization. Critical parameters include:

  • Temperature control : To minimize side reactions (e.g., epimerization at chiral centers).
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
  • Catalysts : Chiral catalysts or enzymes may enforce stereochemical integrity during cyclization .
  • Monitoring : Thin-layer chromatography (TLC) and 1H^1H-NMR track intermediate formation .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : A combination of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR verify substituent positions and stereochemistry. NOESY experiments confirm spatial arrangements of protons near chiral centers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and bromine isotopic patterns .
  • HPLC : Chiral stationary phases assess enantiomeric excess (EE) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer :

  • Solubility : The benzofuran core and ester groups render it hydrophobic, soluble in DMSO, DCM, or THF. Limited aqueous solubility requires pH adjustment (e.g., buffered solutions at pH 6–8) for biological assays .
  • Stability : Degradation studies via accelerated stability testing (e.g., 40°C/75% RH) reveal sensitivity to light and oxidation. Storage under inert gas (N2_2) at -20°C is recommended .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis, and what analytical tools validate resolution?

  • Methodological Answer :

  • Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane:isopropanol gradients separates enantiomers .
  • X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) definitively assigns absolute configuration (2R,3S) and identifies lattice impurities .
  • Circular Dichroism (CD) : Correlates optical activity with crystallographic data to confirm stereochemical fidelity .

Q. How should researchers address contradictory data between NMR and MS results for intermediate compounds?

  • Methodological Answer :

  • Purity Check : Re-run chromatography (e.g., flash column) to remove salts or residual solvents affecting MS signals .
  • Isotopic Pattern Analysis : MS/MS fragmentation distinguishes between isobaric impurities and true molecular ions (e.g., bromine’s 79Br/81Br^{79}Br/^{81}Br doublet) .
  • 2D NMR : HSQC and HMBC resolve overlapping signals caused by diastereomers .

Q. What in-silico strategies predict biological activity or metabolic pathways for this compound?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target enzymes (e.g., cytochrome P450 isoforms) to predict metabolism .
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., bromine’s electron-withdrawing effect) for activity against inflammatory targets .
  • DFT Calculations : Predict reaction pathways for ester hydrolysis or ring-opening under physiological conditions .

Q. How can hydrogen-bonding networks in the crystal structure inform stability or formulation design?

  • Methodological Answer :

  • Graph Set Analysis : Categorizes intermolecular interactions (e.g., C–H···O bonds) to predict packing motifs and hygroscopicity .
  • Solvent Inclusion Studies : Single-crystal X-ray diffraction identifies lattice solvents (e.g., water or ethanol) that impact shelf-life .
  • Polymorph Screening : High-throughput crystallization trials (e.g., using Chemspeed® platforms) assess thermodynamic stability of solid forms .

Q. What experimental designs optimize reaction yields while minimizing diastereomer formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Response surface methodology (RSM) models variables (temperature, catalyst loading, solvent ratio) to identify optimal conditions .
  • In-situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks reaction progress in real-time, enabling rapid adjustment of parameters .
  • Kinetic Resolution : Chiral additives or enzymes selectively retard undesired diastereomer formation .

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